molecular formula C15H15BrO3 B1312348 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene CAS No. 524713-43-7

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene

Cat. No.: B1312348
CAS No.: 524713-43-7
M. Wt: 323.18 g/mol
InChI Key: GKSZUUGCKYUQMN-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene is an organic compound with the molecular formula C15H15BrO3 It is a derivative of benzene, featuring a benzyloxy group, a bromine atom, and two methoxy groups attached to the benzene ring

Preparation Methods

The synthesis of 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The addition of methoxy groups (-OCH3) to the benzene ring can be carried out using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide (OH-) or amines (NH2-) replace the bromine, forming phenols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene can be compared with other similar compounds, such as:

    1-(Benzyloxy)-4-methoxybenzene: Lacks the bromine atom, resulting in different reactivity and applications.

    1-(Benzyloxy)-2,5-dimethoxybenzene:

    4-Bromo-2,5-dimethoxybenzene: Lacks the benzyloxy group, leading to different interactions and applications.

Properties

IUPAC Name

1-bromo-2,5-dimethoxy-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-17-13-9-15(14(18-2)8-12(13)16)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSZUUGCKYUQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453199
Record name 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524713-43-7
Record name 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Benzyloxy-2-bromo-4-methoxy-phenol 3 (2.76 g, 89.0 mmol) and NaH (0.89 g, 13.0 mmol, 60% dispersion in oil) were added to a flask and flushed with Ar. Dry THF (50 mL) was added and the suspension was stirred in an ice bath for 20 min. CH3I (1.7 mL, 27.0 mmol, filtered through basic alumina) was added and the mixture stirred at room temperature under Ar for 18 h. After cooling the reaction mixture in an ice bath, water was added slowly. The mixture was extracted with ethyl acetate, dried and concentrated to give yellow oil that solidified under vacuum. The oil was purified by silica gel chromatography using silica gel with (10% ethyl acetate/hexanes) to give 2.5 g (88%) of 4 as a white solid. 1H-NMR (400 MHz, CDCl3) dH 3.75 (3H, s, OCH3), 3.84 (3H, s, OCH3), 5.15 (2H, s, CH2Ph), 6.57 (1H, s, ArH), 7.07(1H,s,ArH), 7.32-7.42(5H,m,CH2Ph).
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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